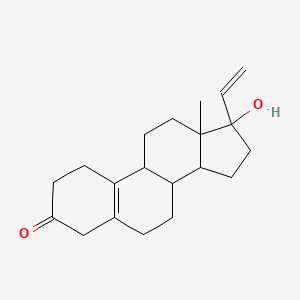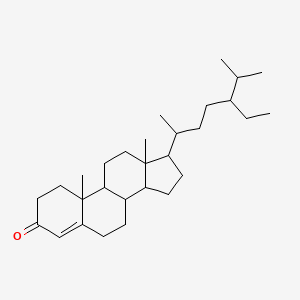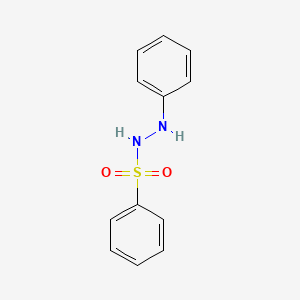
1-(4-(4-Hexylcyclohexyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-hexylcyclohexyl)phenyl]ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-(4-hexylcyclohexyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Anhydrous dichloromethane or chloroform.
Reaction Time: Several hours, typically 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of 1-[4-(4-hexylcyclohexyl)phenyl]ethanone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Continuous feeding of reactants: 4-(4-hexylcyclohexyl)benzene and acetyl chloride.
Catalyst: Aluminum chloride in a fixed-bed reactor.
Temperature Control: Maintaining optimal temperature throughout the reaction.
Purification: The product is purified using distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(4-hexylcyclohexyl)phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form a carboxylic acid.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-[4-(4-hexylcyclohexyl)phenyl]acetic acid.
Reduction: 1-[4-(4-hexylcyclohexyl)phenyl]ethanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-hexylcyclohexyl)phenyl]ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1-[4-(4-hexylcyclohexyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to receptors: It may interact with certain receptors on the cell surface, modulating their activity.
Affect signaling pathways: It can influence intracellular signaling pathways, leading to changes in cellular functions.
Enzyme inhibition: It may inhibit specific enzymes, altering metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-[4-(4-hexylcyclohexyl)phenyl]ethanone can be compared with other similar compounds, such as:
1-[4-(4-butylcyclohexyl)phenyl]ethanone: Similar structure but with a butyl group instead of a hexyl group.
1-[4-(4-octylcyclohexyl)phenyl]ethanone: Similar structure but with an octyl group instead of a hexyl group.
Eigenschaften
Molekularformel |
C20H30O |
|---|---|
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
1-[4-(4-hexylcyclohexyl)phenyl]ethanone |
InChI |
InChI=1S/C20H30O/c1-3-4-5-6-7-17-8-10-19(11-9-17)20-14-12-18(13-15-20)16(2)21/h12-15,17,19H,3-11H2,1-2H3 |
InChI-Schlüssel |
DKAKLHIRFLSCRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(benzyloxy)phenyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12000105.png)
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12000107.png)
![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12000108.png)
![1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride](/img/structure/B12000113.png)



![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000128.png)





![4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B12000174.png)
